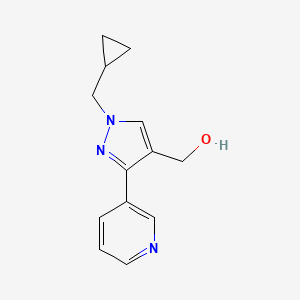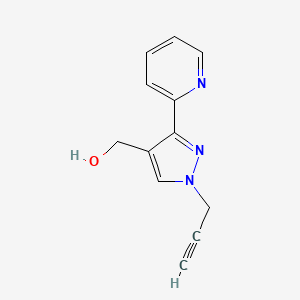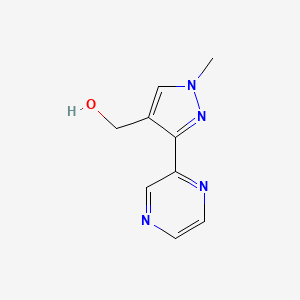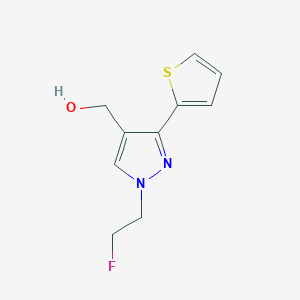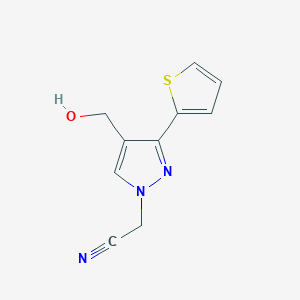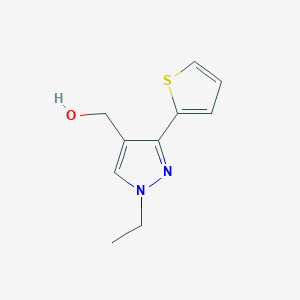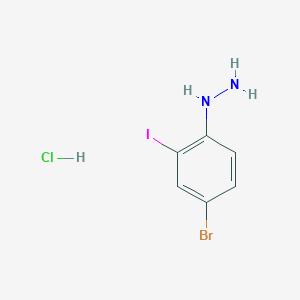
(4-Bromo-2-iodo-phenyl)-hydrazine
Overview
Description
(4-Bromo-2-iodo-phenyl)-hydrazine is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromo-2-iodo-phenyl)-hydrazine typically involves the diazotization of an arylamine followed by a reduction reaction. The process begins with the diazotization of 4-bromoaniline to form a diazonium salt. This intermediate is then reduced using a suitable reducing agent such as sodium metabisulfite under controlled temperature and pH conditions to yield the desired hydrazine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reduction reaction is typically carried out at temperatures ranging from 10°C to 35°C and a pH of 7 .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-iodo-phenyl)-hydrazine undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can react with carbonyl compounds to form hydrazones, which can be further reduced to alkanes through the Wolff-Kishner reduction.
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Hydrazine reacts with aldehydes or ketones in the presence of a base and heat to form hydrazones.
Substitution Reactions: Palladium-catalyzed cross-coupling reactions using organoboron reagents are commonly employed for substitution reactions.
Major Products Formed
Hydrazones: Formed from the reaction of hydrazine with carbonyl compounds.
Substituted Phenyl Derivatives: Formed through substitution reactions involving the bromine and iodine atoms.
Scientific Research Applications
(4-Bromo-2-iodo-phenyl)-hydrazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Employed in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-iodo-phenyl)-hydrazine involves its ability to participate in nucleophilic addition and substitution reactions. The presence of bromine and iodine atoms on the phenyl ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
(4-Bromo-2-iodo-phenyl)-hydrazine can be compared with other similar compounds such as:
4-Bromophenylhydrazine: Lacks the iodine atom, making it less versatile in certain chemical reactions.
4-Iodophenylhydrazine: Lacks the bromine atom, which may affect its reactivity and applications.
Properties
IUPAC Name |
(4-bromo-2-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXDVMMONBYXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


